molecular formula C18H15F3O2 B1231114 (E)-6,6,6-trifluoro-5-hydroxy-1,5-diphenylhex-1-en-3-one

(E)-6,6,6-trifluoro-5-hydroxy-1,5-diphenylhex-1-en-3-one

Cat. No.: B1231114
M. Wt: 320.3 g/mol
InChI Key: JHXCGMNQFVYVCX-VAWYXSNFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-6,6,6-trifluoro-5-hydroxy-1,5-diphenylhex-1-en-3-one is a synthetic organic compound characterized by the presence of trifluoromethyl, hydroxyl, and diphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-6,6,6-trifluoro-5-hydroxy-1,5-diphenylhex-1-en-3-one typically involves multi-step organic reactions. One common method includes the aldol condensation of benzaldehyde derivatives with trifluoroacetophenone under basic conditions, followed by selective reduction and dehydration steps to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

(E)-6,6,6-trifluoro-5-hydroxy-1,5-diphenylhex-1-en-3-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Sodium hydride in dimethylformamide, potassium tert-butoxide in tetrahydrofuran.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-6,6,6-trifluoro-5-hydroxy-1,5-diphenylhex-1-en-3-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.

    Biology: Investigated for its potential as an enzyme inhibitor due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of (E)-6,6,6-trifluoro-5-hydroxy-1,5-diphenylhex-1-en-3-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (E)-6,6,6-trifluoro-5-hydroxy-1,5-diphenylhex-1-en-2-one
  • (E)-6,6,6-trifluoro-5-hydroxy-1,5-diphenylhex-1-en-4-one

Uniqueness

(E)-6,6,6-trifluoro-5-hydroxy-1,5-diphenylhex-1-en-3-one is unique due to the position of the hydroxyl and trifluoromethyl groups, which confer distinct chemical and physical properties. These structural features influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H15F3O2

Molecular Weight

320.3 g/mol

IUPAC Name

(E)-6,6,6-trifluoro-5-hydroxy-1,5-diphenylhex-1-en-3-one

InChI

InChI=1S/C18H15F3O2/c19-18(20,21)17(23,15-9-5-2-6-10-15)13-16(22)12-11-14-7-3-1-4-8-14/h1-12,23H,13H2/b12-11+

InChI Key

JHXCGMNQFVYVCX-VAWYXSNFSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)CC(C2=CC=CC=C2)(C(F)(F)F)O

SMILES

C1=CC=C(C=C1)C=CC(=O)CC(C2=CC=CC=C2)(C(F)(F)F)O

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)CC(C2=CC=CC=C2)(C(F)(F)F)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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